molecular formula C15H17N B3171988 (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine CAS No. 946714-10-9

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Cat. No.: B3171988
CAS No.: 946714-10-9
M. Wt: 211.3 g/mol
InChI Key: RDHVFVQWKBTWPO-UHFFFAOYSA-N
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Description

(3’,4’-Dimethyl[1,1’-biphenyl]-2-yl)methanamine is an organic compound with the molecular formula C15H17N It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 3’ and 4’ positions and an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dimethyl[1,1’-biphenyl]-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for (3’,4’-Dimethyl[1,1’-biphenyl]-2-yl)methanamine would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3’,4’-Dimethyl[1,1’-biphenyl]-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

(3’,4’-Dimethyl[1,1’-biphenyl]-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3’,4’-Dimethyl[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The biphenyl core can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

    2-Aminobiphenyl: Lacks the methyl groups, which can influence its physical and chemical properties.

    4,4’-Dimethyl-1,1’-biphenyl: Similar biphenyl core but different substitution pattern

Uniqueness

(3’,4’-Dimethyl[1,1’-biphenyl]-2-yl)methanamine is unique due to the specific combination of the biphenyl core, methyl groups, and amine group. This combination imparts distinct physical, chemical, and biological properties, making it valuable for various applications in research and industry .

Biological Activity

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H17N
  • Molecular Weight : 225.31 g/mol

This compound features a biphenyl backbone with two methyl groups at the 3' and 4' positions and a methanamine functional group, which contributes to its reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of Biphenyl Derivative : Starting from commercially available biphenyl, methylation can be achieved using methyl iodide in the presence of a base.
  • Introduction of Methanamine Group : The final step typically involves reductive amination or direct amination using appropriate amine precursors.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound may exhibit antiviral activity. For instance, derivatives have shown inhibitory effects against various viruses, including influenza A and CoxB3 viruses. The IC50 values for these compounds suggest significant potential for therapeutic applications in viral infections .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may play a role. Preliminary findings indicate that it could interact with acetylcholinesterase (AChE) and beta-secretase (BACE1), key targets in neurodegenerative diseases such as Alzheimer's. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.104 mM to 0.107 mM for AChE inhibition .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of related compounds in vitro using neuronal cell lines. The results indicated that certain derivatives could significantly reduce oxidative stress markers and improve cell viability under neurotoxic conditions .

Antimicrobial Activity Assessment

Another research focused on the antimicrobial properties of related biphenyl derivatives against various bacterial strains. The findings revealed minimum inhibitory concentrations (MICs) as low as 6.3 µg/mL against Staphylococcus aureus, suggesting promising antibacterial activity .

Data Summary Table

Activity Type IC50/MIC Values Reference
AntiviralIC50 = 7.53 μmol/L
AChE InhibitionIC50 = 0.104 mM
BACE1 InhibitionIC50 = 0.107 mM
AntimicrobialMIC = 6.3 µg/mL

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-7-8-13(9-12(11)2)15-6-4-3-5-14(15)10-16/h3-9H,10,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHVFVQWKBTWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262668
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-10-9
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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